molecular formula C11H12ClN3 B13701222 6-(3-Azetidinyl)quinoxaline Hydrochloride

6-(3-Azetidinyl)quinoxaline Hydrochloride

Cat. No.: B13701222
M. Wt: 221.68 g/mol
InChI Key: MSHALLPVYOSGJF-UHFFFAOYSA-N
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Description

6-(3-Azetidinyl)quinoxaline Hydrochloride is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to the quinoxaline structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)quinoxaline Hydrochloride typically involves the formation of the quinoxaline core followed by the introduction of the azetidine ring. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The azetidine ring can be introduced through nucleophilic substitution reactions using azetidine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Azetidinyl)quinoxaline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoxaline derivatives with azetidine under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and azetidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(3-Azetidinyl)quinoxaline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Azetidinyl)quinoxaline Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the azetidine ring.

    Azetidine: A simple four-membered nitrogen-containing ring.

    Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.

Uniqueness: 6-(3-Azetidinyl)quinoxaline Hydrochloride is unique due to the combination of the quinoxaline and azetidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-(azetidin-3-yl)quinoxaline;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H

InChI Key

MSHALLPVYOSGJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=NC=CN=C3C=C2.Cl

Origin of Product

United States

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